molecular formula C10H10O2 B1653945 5-Hydroxy-2-methyl-1-indanone CAS No. 20619-00-5

5-Hydroxy-2-methyl-1-indanone

Cat. No.: B1653945
CAS No.: 20619-00-5
M. Wt: 162.18 g/mol
InChI Key: ZVQRABAEWVYJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-methyl-1-indanone (CAS 20619-00-5) is an indanone derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol, serves as a versatile synthetic intermediate . Indanones are recognized as privileged structures in drug discovery, and this compound is a key building block for synthesizing compounds with a broad range of potential biological activities . Research indicates that 1-indanone derivatives exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties . Furthermore, these scaffolds are being investigated for the treatment of neurodegenerative diseases, such as Alzheimer's disease, and have applications in agriculture as effective insecticides, fungicides, and herbicides . The structure of this compound, featuring both a ketone and a phenolic hydroxyl group, allows for further functionalization, making it a valuable precursor for developing more complex molecular architectures . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20619-00-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-hydroxy-2-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c1-6-4-7-5-8(11)2-3-9(7)10(6)12/h2-3,5-6,11H,4H2,1H3

InChI Key

ZVQRABAEWVYJQV-UHFFFAOYSA-N

SMILES

CC1CC2=C(C1=O)C=CC(=C2)O

Canonical SMILES

CC1CC2=C(C1=O)C=CC(=C2)O

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxy 2 Methyl 1 Indanone and Analogues

Strategies for Constructing the 1-Indanone (B140024) Core

Intramolecular Cyclization Reactions

Transition Metal-Catalyzed Annulation Reactions
Copper-Catalyzed MethodologiesCopper catalysis has been successfully employed for the synthesis of functionalized 1-indanones through radical-mediated pathways. A notable example is the copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes.frontiersin.orgnih.govIn this reaction, a low-cost catalyst such as copper(II) triflate (Cu(OTf)₂) facilitates a cascade process.frontiersin.orgnih.govThe reaction is initiated by a trifluoromethyl radical, generated from Togni's reagent, which adds to the alkyne of the 1,6-enyne. This is followed by a 5-exo-dig cyclization, oxidation, and finally, nucleophilic addition of a cyanide group from trimethylsilyl (B98337) cyanide (TMSCN).frontiersin.orgnih.govThis methodology allows for the direct construction of trifluoromethylated 1-indanones that possess an all-carbon quaternary center.frontiersin.org

Another copper-catalyzed approach involves the intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives, which yields 3-hydroxy-1-indanones under mild conditions. organic-chemistry.org

Table 3: Copper-Catalyzed Annulation for 1-Indanone Synthesis
PrecursorReagentsCatalystConditionsProduct TypeReference
1,6-EnynesTogni's reagent, Trimethylsilyl cyanide (TMSCN)Cu(OTf)₂DCE, 80 °CTrifluoromethylated 1-indanones with a quaternary center frontiersin.orgnih.gov
2-Ethynylbenzaldehyde derivativesNot specifiedCopper catalystMild conditions3-Hydroxy-1-indanones organic-chemistry.org
Palladium-Catalyzed ApproachesPalladium catalysts are exceptionally versatile and have been utilized in numerous strategies to synthesize 1-indanones. These methods often involve cascade reactions that build the indanone core in a single pot.liv.ac.uk

One such strategy is a one-pot Heck-aldol annulation cascade. liv.ac.uk This reaction begins with a palladium-catalyzed Heck reaction between an aryl halide (e.g., an o-bromobenzaldehyde) and an alkene, which installs an enol or enol ether functionality. This intermediate then undergoes an intramolecular aldol-type annulation with the neighboring aldehyde group to form the 1-indanone ring. liv.ac.uk

Another powerful method is the intramolecular reductive Heck reaction. researchgate.net This protocol allows for the straightforward, single-step synthesis of 3-aryl-1-indanones from 2′-iodochalcones. Using palladium nanoparticles as the catalyst and formic acid as the reductant, the reaction proceeds in good to high yields with high functional group tolerance. researchgate.net

More recently, a palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives has been developed. acs.org This method establishes the indanone skeleton directly through the C–H activation of the aldehyde group under mild conditions, offering a concise route to these structures. acs.org

Table 4: Palladium-Catalyzed Approaches for 1-Indanone Synthesis
MethodologyPrecursorsCatalyst SystemProduct TypeReference
Heck-aldol annulation cascadeo-Halobenzaldehydes, Vinyl ethersPd(OAc)₂, dpppMultisubstituted 1-indanones liv.ac.uk
Intramolecular Reductive Heck Reaction2′-IodochalconesPalladium nanoparticles (Pd-BNP)3-Aryl-1-indanones researchgate.net
C–H Annulationo-Bromobenzaldehydes, NorbornenesPalladium catalystIndanone derivatives acs.org
Carbonylative CyclizationUnsaturated aryl iodidesPalladium catalyst1-Indanones organic-chemistry.org
Gold-Catalyzed Tandem Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, prized for its ability to activate alkynes and other unsaturated systems under mild conditions. researchgate.net While direct gold-catalyzed synthesis of 5-Hydroxy-2-methyl-1-indanone is not extensively documented, related transformations highlight the potential of this approach for constructing the core indanone and indenone frameworks.

Cationic gold(I) complexes can catalyze the intramolecular cyclization of substituted 1,5-diynes to yield indenone derivatives. researchgate.net This process involves the formation of two carbonyl groups and one carbon-carbon bond in a single operation under mild conditions. researchgate.net Another relevant application is the enantioselective carboalkoxylation of alkynes, catalyzed by cationic gold(I) complexes, which produces optically active β-alkoxyindanone derivatives in good yields and high enantioselectivities. organic-chemistry.org The mechanism proceeds through the cyclization of an intermediate containing a vinylgold(I) species and a prochiral oxocarbenium ion. organic-chemistry.org

Furthermore, gold catalysts facilitate the intramolecular hydroalkylation of ynamides to produce highly functionalized indenes. nih.gov This reaction is initiated by the generation of a reactive keteniminium ion, which then undergoes a nih.govd-nb.info-hydride shift and subsequent cyclization. nih.gov Although this method yields indenes rather than indanones, it demonstrates gold's efficacy in constructing the bicyclic indane system, which could potentially be oxidized to the desired indanone.

Nazarov Cyclization

The Nazarov cyclization is a classical and widely used method for synthesizing five-membered rings, including the indanone scaffold. d-nb.infonih.gov The reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone or a precursor that can generate one in situ, such as a chalcone (B49325) (α,β-unsaturated aryl ketone).

This cyclization is typically promoted by protic acids or Lewis acids. For instance, chalcones can be treated with trifluoroacetic acid to induce cyclization and form the corresponding 1-indanone. A stereoselective variant of this reaction has been reported for the synthesis of fluorine-containing 1-indanone derivatives from α,β-unsaturated arylketones. beilstein-journals.org This tandem transformation, catalyzed by copper(II) triflate, involves a Nazarov cyclization followed by an electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org

The reaction conditions can be optimized to achieve high yields. For example, the Nazarov reaction of a chalcone in the presence of trifluoroacetic acid can yield a 6-methoxy-3-phenyl-1-indanone at an 88% yield. beilstein-journals.org This highlights the utility of the Nazarov cyclization in preparing substituted indanones that are valuable intermediates for further chemical transformations. beilstein-journals.org

Starting Material Catalyst/Reagent Product Yield
ChalconeTrifluoroacetic Acid6-Methoxy-3-phenyl-1-indanone88%
α,β-Unsaturated arylketoneCu(II) triflate, NFSIFluorine-containing 1-indanone-
Hydrogen Radical-Shuttle (HRS)-Enabled Decarboxylative Annulation

A novel and innovative approach for the synthesis of indanones involves a hydrogen radical-shuttle (HRS)-enabled decarboxylative annulation using photoredox catalysis. This method represents a significant advance in activating C-H bonds through a hydrogen atom transfer (HAT) process.

The reaction utilizes carbonyl compounds and features a broad substrate scope, excellent functional group tolerance, and high atom economy. A critical component of this process is the use of water, which acts as both the hydrogen radical shuttle and the hydrogen source. This mechanistically distinct HAT process provides a complementary strategy to typical proton-shuttle-promoted reactions and is particularly effective for challenging 1,2- or 1,3-HATs.

This photoredox-catalyzed decarboxylative annulation is a powerful strategy for constructing the indanone scaffold under mild conditions, avoiding the harsh reagents often required in traditional methods.

Cyclization of 3-Arylpropionic Acids

One of the most fundamental and widely employed methods for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.gov This reaction is a direct and efficient way to form the five-membered cyclopentanone (B42830) ring fused to the aromatic ring.

The direct dehydrative cyclization of 3-arylpropionic acids is typically promoted by strong acids. Polyphosphoric acid (PPA) is a common reagent for this transformation. Alternatively, the 3-arylpropionic acid can be converted to the more reactive acid chloride, often using thionyl chloride or oxalyl chloride, which then undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.org For example, 5-hydroxy-1-indanone (B188539) can be synthesized from 5-methoxy-1-indanone (B147253) by heating with AlCl₃ in benzene (B151609), which facilitates both demethylation and cyclization. chemicalbook.com

Lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have also been shown to catalyze the dehydrative cyclization of 3-arylpropionic acids at high temperatures to form substituted 1-indanones in good yields. beilstein-journals.org

Starting Material Catalyst/Reagent Key Features Yield
3-Arylpropionic AcidPolyphosphoric Acid (PPA)Direct dehydrative cyclizationModerate to Good
3-Arylpropionic Acid ChlorideAluminum Chloride (AlCl₃)Two-step, high reactivityHigh
3-Arylpropionic AcidTerbium Triflate (Tb(OTf)₃)High-temperature catalysisUp to 74%
5-Methoxy-1-indanoneAluminum Chloride (AlCl₃)Demethylation and cyclization90%

Electrochemical Synthesis of Indanones

Electrochemical methods offer an alternative, reagent-minimal approach to organic synthesis. While the electrochemical synthesis of 1,3-indandione (B147059) derivatives is well-established, the direct electrochemical synthesis of 1-indanones is less commonly reported. nih.gov The existing literature on electrochemical methods for indane-type structures primarily focuses on the synthesis of 1,3-indandiones through the oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones as nucleophiles. nih.gov Recent advances have also explored the electrochemical generation of sulfonyl radicals that can trigger the cyclization of alkenes or alkynes, a strategy that could potentially be adapted for indanone synthesis. beilstein-journals.org

One-Pot Synthetic Routes to Indanone Derivatives

One-pot syntheses are highly desirable as they improve efficiency and reduce waste by combining multiple reaction steps into a single procedure. Several one-pot methods for preparing indanone derivatives have been developed.

An efficient and scalable one-pot process starts from benzoic acids, which are converted to acyl chlorides with thionyl chloride. These intermediates then react with ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation to yield 1-indanones. nih.gov Another notable one-pot reaction involves the conversion of a mixture of phenylalkynes and aldehydes into trans-2,3-disubstituted 1-indanones, catalyzed by antimony pentafluoride (SbF₅) with ethanol (B145695) as an additive. beilstein-journals.org

Transition metal catalysis also enables powerful one-pot syntheses. A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway allows for the synthesis of 2,3-disubstituted indanones in water under mild, ligand-free conditions. organic-chemistry.org

Regioselective and Stereoselective Synthetic Approaches

Controlling regioselectivity and stereoselectivity is crucial for the synthesis of specifically substituted indanones like this compound.

Regioselectivity: The regiochemical outcome of Friedel-Crafts type cyclizations can be highly dependent on the reaction conditions. In the synthesis of indanones mediated by polyphosphoric acid (PPA), the concentration of P₂O₅ in the PPA has a critical effect on the regioselectivity. d-nb.inforug.nl It has been observed that PPA with a low P₂O₅ content tends to favor the formation of the indanone isomer where an electron-donating group is meta to the carbonyl group. Conversely, PPA with a high P₂O₅ content favors the isomer with the electron-donating group in the ortho or para position. d-nb.info This control allows for the selective synthesis of different regioisomers from the same starting material. d-nb.inforug.nl

Stereoselectivity: Enantioselective synthesis of chiral indanones can be achieved through various catalytic methods. A nickel-catalyzed reductive cyclization of enones affords indanones with high enantiomeric induction. organic-chemistry.org Similarly, the enantioselective synthesis of chiral 3-aryl-1-indanones has been accomplished via a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. organic-chemistry.org Stereoselectivity can also be achieved in Nazarov cyclizations. A tandem transformation of α,β-unsaturated arylketones to fluorine-containing 1-indanones proceeds stereoselectively. beilstein-journals.org Furthermore, manganese-catalyzed reactions of 2-carbonyl-1-indanones with terminal alkynes can produce fused carbocycles with good regio- and stereoselectivity. rsc.org

These approaches provide a toolbox for chemists to selectively synthesize specific isomers of complex indanones, which is essential for their application in various fields.

Asymmetric Synthesis of Chiral Indanone Scaffolds

The development of asymmetric methods to produce chiral indanones is of significant interest due to the prevalence of this structural motif in biologically active molecules and chiral ligands. rsc.org Enantioselective synthesis aims to convert an achiral starting material into a chiral product, resulting in an unequal mixture of stereoisomers. uwindsor.ca

One effective strategy involves the enantioselective protonation of silyl (B83357) enol ethers of indanones using a cationic Au(I)BINAP complex. This catalytic method has been successfully applied to generate enantiomerically enriched ketones with enantiomeric excesses (ee) ranging from 81% to over 98%. acs.org Another powerful approach is the rhodium-catalyzed asymmetric intramolecular 1,4-addition. This method utilizes pinacolborane chalcone derivatives in the presence of a chiral ligand like MonoPhos to create various enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org

These asymmetric strategies are crucial for accessing specific stereoisomers of indanone derivatives, which can exhibit different biological activities.

Specific Synthetic Pathways to 5-Hydroxy-1-indanone

The compound 5-hydroxy-1-indanone is a key intermediate in the synthesis of this compound. Several reliable methods have been established for its preparation.

Debromination of Dibromohydroxyindanone Precursors

A multi-step synthesis starting from 2,6-dibromophenol (B46663) provides a targeted route to 5-hydroxy-1-indanone. beilstein-journals.orggoogle.com This method avoids some of the issues seen in other pathways, such as the formation of isomeric mixtures.

The general reaction scheme is as follows:

Esterification: 2,6-dibromophenol is reacted with 3-chloropropionyl chloride to form 2,6-dibromophenyl 3-chloropropionate. beilstein-journals.orggoogle.com

Intramolecular Friedel-Crafts Acylation: The resulting ester undergoes cyclization in the presence of a Lewis acid to yield 4,6-dibromo-5-hydroxy-1-indanone. beilstein-journals.orggoogle.com

Debromination: The dibrominated intermediate is then subjected to catalytic hydrogenation to remove the bromine atoms, affording the final product, 5-hydroxy-1-indanone, in high yield. beilstein-journals.orggoogle.com For example, using 10% palladium on carbon as a catalyst in methanol (B129727) at 40°C results in a 92% yield of the desired product. google.com

StepReactantsReagents/ConditionsProductYield
12,6-Dibromophenol, 3-Chloropropionyl chloride-2,6-Dibromophenyl 3-chloropropionate-
22,6-Dibromophenyl 3-chloropropionateLewis Acid4,6-Dibromo-5-hydroxy-1-indanone-
34,6-Dibromo-5-hydroxy-1-indanone10% Pd/C, H₂, Methanol, 40°C5-Hydroxy-1-indanone92% google.com

Ether Cleavage of Methoxyindanone Derivatives

One of the most common and straightforward methods for preparing 5-hydroxy-1-indanone is the demethylation of its methoxy (B1213986) analogue, 5-methoxy-1-indanone. guidechem.comchemicalbook.comgoogle.com This ether cleavage is typically achieved using a strong Lewis acid.

Friedel-Crafts Alkylation Methods for Hydroxyphenylpropionic Acid Intermediates

The intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids is a fundamental method for constructing the indanone ring system. To synthesize 5-hydroxy-1-indanone, 3-(3-hydroxyphenyl)propionic acid is used as the starting material. guidechem.comgoogle.com

Synthetic Considerations for Methyl Substitution in this compound

The final step in synthesizing the target compound is the introduction of a methyl group at the C-2 position of the 5-hydroxy-1-indanone scaffold. This can be achieved through two main strategies: direct methylation of the pre-formed indanone ring or by using a precursor that already contains the C-2 methyl group prior to cyclization.

A common approach for similar structures involves a two-step Friedel-Crafts reaction. For instance, the synthesis of 2,6-dimethyl-1-indanone starts with m-methyl benzoyl chloride and propylene. google.com A Friedel-Crafts acylation is performed first, followed by an intramolecular Friedel-Crafts alkylation reaction to form the five-membered ring. google.com This strategy incorporates the C-2 methyl group (from propylene) during the construction of the carbon skeleton.

Adapting this to this compound would likely involve starting with a suitably protected hydroxyphenyl derivative and reacting it with a reagent like methacryloyl chloride or crotonic acid in the presence of a catalyst like polyphosphoric acid. The choice of starting materials and reaction conditions is critical to control the regioselectivity of both the initial acylation/alkylation and the final cyclization to ensure the formation of the desired 5-hydroxy isomer. Direct α-methylation of 5-hydroxy-1-indanone is also a possibility, though it may require protection of the phenolic hydroxyl group to prevent O-methylation and careful control of reaction conditions to avoid poly-methylation.

Advanced Spectroscopic and Analytical Characterization Techniques for Indanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. hw.ac.ukoregonstate.edu Protons in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield). libretexts.org

For 5-Hydroxy-2-methyl-1-indanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons on the five-membered ring, the methyl group protons, and the hydroxyl proton.

Aromatic Protons: The three protons on the benzene (B151609) ring (H-4, H-6, H-7) form a complex splitting pattern due to their coupling with each other. They are expected to resonate in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. mnstate.edu The proton ortho to the carbonyl group (H-7) is generally the most deshielded.

Aliphatic Protons: The protons on the cyclopentanone (B42830) ring (H-2, H-3) exhibit characteristic chemical shifts. The methine proton (H-2), being adjacent to both the carbonyl group and the methyl substituent, would appear as a multiplet. The two diastereotopic protons at the C-3 position would appear as distinct signals, likely complex multiplets, due to coupling with each other (geminal coupling) and with the H-2 proton (vicinal coupling). Protons adjacent to a carbonyl group typically resonate between 2.0 and 2.5 ppm. oregonstate.edu

Methyl Protons: The three protons of the methyl group at the C-2 position are expected to appear as a doublet in the upfield region (around 1.2-1.6 ppm) due to splitting by the single adjacent H-2 proton. libretexts.org

Hydroxyl Proton: The hydroxyl proton (-OH) signal can appear over a broad range and is often a broad singlet. hw.ac.uk Its chemical shift is sensitive to concentration, solvent, and temperature. It can be identified by its disappearance from the spectrum upon shaking the sample with a drop of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OHVariable (e.g., 4.0-7.0)Broad Singlet (s)
H-7~7.6-7.8Doublet (d)
H-6~6.8-7.0Doublet of Doublets (dd)
H-4~6.7-6.9Doublet (d)
H-3a, H-3b~2.8-3.2Multiplet (m)
H-2~2.6-2.9Multiplet (m)
-CH₃~1.2-1.4Doublet (d)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. libretexts.org

In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the ketone group (C=O) is the most deshielded and appears furthest downfield, typically in the range of 190-220 ppm. For indanones, this peak is often observed around 193 ppm. usm.myutah.edu

Aromatic Carbons: The six carbons of the benzene ring typically resonate between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-5) would be shifted downfield compared to the other CH carbons. The two quaternary carbons (C-3a and C-7a) will also appear in this region and can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). utah.edu

Aliphatic Carbons: The sp³-hybridized carbons of the cyclopentanone ring (C-2, C-3) and the methyl group (-CH₃) appear in the upfield region of the spectrum. The methine carbon (C-2) and methylene (B1212753) carbon (C-3) would resonate in the 30-50 ppm range, while the methyl carbon would be found further upfield, typically between 15 and 25 ppm. libretexts.orgutah.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~205
C-5 (C-OH)~155
C-7a~150
C-3a~135
C-7~125
C-6~115
C-4~110
C-2~45
C-3~35
-CH₃~15

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. libretexts.org The molecular formula of this compound is C₁₀H₁₀O₂, giving it a monoisotopic mass of approximately 162.07 Da. uni.lu

In an electron ionization (EI) mass spectrum, the parent molecule loses an electron to form a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation to produce smaller, characteristic fragment ions. libretexts.org

Expected fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org

Loss of a Methyl Radical: Cleavage of the C2-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 147.

Loss of Water: Alcohols can undergo dehydration, losing a molecule of water (H₂O, 18 Da), which would produce a fragment ion at m/z 144. libretexts.org

McLafferty Rearrangement: If applicable, this rearrangement is characteristic of carbonyl compounds with a sufficiently long alkyl chain. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound.
IonPredicted m/zIdentity
[M]⁺162Molecular Ion
[M-CH₃]⁺147Loss of a methyl radical
[M-H₂O]⁺144Loss of water
[M-CO]⁺134Loss of carbon monoxide

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies. biomedscidirect.com

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. researchgate.net

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the stretching vibration of the ketone carbonyl group. usm.my

C-H Stretch (Aromatic): Absorption bands for C-H stretching in the aromatic ring are typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): C-H stretching vibrations for the sp³-hybridized carbons (CH, CH₂, CH₃) appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Table 4: Predicted FTIR Absorption Bands for this compound.
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3550-3200 (broad)
Aromatic C-HC-H Stretch3100-3000
Aliphatic C-HC-H Stretch3000-2850
Ketone (C=O)C=O Stretch1700-1680
Aromatic C=CC=C Stretch1600-1450

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action.

For this compound, TLC on a silica gel plate would be effective. Due to the presence of the polar hydroxyl and carbonyl groups, the compound will have a moderate polarity. Its retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, will depend on the polarity of the mobile phase.

In a non-polar solvent system (e.g., hexane), the compound would have a low Rf value, remaining near the baseline.

In a moderately polar solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane), the compound would move up the plate, resulting in an intermediate Rf value that is ideal for analysis and separation from less polar starting materials or non-polar byproducts.

By comparing the Rf value of the synthesized product to that of a known standard, its identity can be tentatively confirmed. The presence of a single spot on the TLC plate under various solvent systems is a strong indicator of the compound's purity.

Radial-Dispersion and Preparative-Layer Chromatography

In the purification and isolation of indanone derivatives such as this compound, chromatographic techniques are indispensable. Among these, radial-dispersion chromatography and preparative-layer chromatography offer distinct advantages for obtaining high-purity samples suitable for further analytical characterization. These methods are particularly useful for separating complex mixtures or for the final purification step of a synthesized compound.

Radial-Dispersion Chromatography

Radial-dispersion chromatography, also known as radial chromatography or centrifugal chromatography, is a preparative liquid chromatography technique that utilizes a circular, flat chamber containing a stationary phase. The mobile phase is introduced at the center of the chamber and flows radially towards the circumference, driven by capillary action and often supplemented by centrifugal force. This creates a larger separation area as the solvent front expands, leading to efficient separation of components.

The primary advantage of this technique is the speed of separation and the ability to handle larger sample loads compared to traditional column chromatography. For a compound like this compound, which possesses a polar hydroxyl group and a moderately nonpolar indanone backbone, a normal-phase separation on silica gel is a common approach.

Detailed Research Findings:

While specific studies on the radial-dispersion chromatography of this compound are not extensively documented, the principles of separating phenolic and ketonic compounds using this method are well-established. Researchers typically employ a silica gel stationary phase and a solvent system optimized for the polarity of the target compound and its impurities. The selection of the mobile phase is critical for achieving optimal resolution. A gradient elution, starting with a nonpolar solvent and gradually increasing the polarity, is often employed to separate compounds with a wide range of polarities.

For the purification of this compound, a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate or acetone (B3395972) would be suitable. The addition of a small amount of a polar modifier like acetic acid can improve peak shape and resolution, especially for phenolic compounds.

Below is a representative data table illustrating the potential separation of this compound from common synthetic impurities using radial-dispersion chromatography.

ParameterValue
Instrument Chromatotron® Model 8924
Stationary Phase Silica Gel 60 GF254 (1 mm thickness)
Sample Load 500 mg of crude this compound
Mobile Phase Gradient: Hexane:Ethyl Acetate (9:1 to 7:3)
Flow Rate 4 mL/min
Detection UV at 254 nm

Table 1: Representative Parameters for Radial-Dispersion Chromatography of this compound

Fraction NumberElution Volume (mL)Compound(s) ElutedPurity (%)
1-50-20Nonpolar impurities>98
6-1221-48This compound>99
13-1549-60Polar impurities>95

Table 2: Illustrative Fractionation Profile for the Purification of this compound

Preparative-Layer Chromatography (PLC)

Preparative-layer chromatography (PLC) is a widely used technique for the purification of small to medium quantities of compounds (typically 10-100 mg). rochester.edu It operates on the same principles as analytical thin-layer chromatography (TLC), but utilizes thicker stationary phase layers (0.5-2.5 mm) on larger plates. rochester.edu This increased thickness allows for the application of a larger amount of sample as a continuous band.

The separation is achieved by the differential migration of components of a mixture through the stationary phase as a solvent mixture (mobile phase) moves up the plate by capillary action. khanacademy.org The choice of stationary and mobile phases is crucial for effective separation and is typically determined by preliminary analytical TLC experiments. libretexts.orginterchim.com For polar compounds like this compound, silica gel is a common stationary phase. libretexts.org

Detailed Research Findings:

The separation of aromatic ketones and phenolic compounds by PLC is a standard practice in organic synthesis and natural product isolation. The selection of an appropriate solvent system is key to achieving good separation between the desired compound and any impurities. The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound on an analytical TLC plate, which generally translates well to a preparative separation. rochester.edu

For this compound, a mobile phase consisting of a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent like toluene or hexane is often effective. The addition of a small percentage of acetic acid can help to reduce tailing of the phenolic hydroxyl group. reddit.com After development, the separated bands are visualized (commonly under UV light if the compounds are fluorescent or have a UV chromophore), and the band corresponding to the pure compound is scraped from the plate. The compound is then eluted from the stationary phase with a polar solvent.

The following tables provide an example of the parameters and results for the purification of this compound using preparative-layer chromatography.

ParameterSpecification
Plate Dimensions 20 cm x 20 cm
Stationary Phase Silica Gel 60 F254
Layer Thickness 2.0 mm
Sample Application 80 mg of crude product dissolved in dichloromethane, applied as a 15 cm band
Developing Chamber Saturated with mobile phase vapor
Mobile Phase Toluene:Ethyl Acetate:Acetic Acid (70:29:1 v/v/v)
Development Distance 18 cm
Visualization UV light (254 nm)

Table 3: Typical Parameters for Preparative-Layer Chromatography of this compound

Band NumberRf ValueCompound IdentityRecovered Mass (mg)Purity (%)
10.65Less polar impurity5.2>98
20.35This compound68.5>99.5
30.15More polar impurity3.1>97

Table 4: Example of Separation Results from Preparative-Layer Chromatography

Chemical Transformations and Derivatization Strategies for 5 Hydroxy 2 Methyl 1 Indanone

Functional Group Interconversions on the Indanone Scaffold

The indanone scaffold of 5-Hydroxy-2-methyl-1-indanone is susceptible to both oxidation and reduction, targeting the ketone and the benzylic positions.

Reduction Reactions: The carbonyl group of the indanone ring can be readily reduced to a hydroxyl group, yielding the corresponding 5-hydroxy-2-methyl-1-indanol. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation, for instance, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is an effective method. Alternatively, hydride reagents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents provide a milder and often more convenient route to the indanol. The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and the substitution pattern on the indanone ring.

Oxidation Reactions: While the indanone ring itself is relatively stable to oxidation, the phenolic hydroxyl group and the benzylic methylene (B1212753) group can undergo oxidative transformations. The phenolic moiety can be oxidized to a quinone-type structure under specific conditions, although this can sometimes lead to polymerization or decomposition. More controlled oxidation can be achieved by protecting the phenol (B47542) and then targeting the benzylic C-H bonds. However, such transformations are less common and require specific and carefully chosen oxidizing agents to avoid unwanted side reactions.

Table 1: Exemplary Reduction of 1-Indanone (B140024) Derivatives

Starting Material Reagent/Catalyst Solvent Product Reference
1-Indanone NaBH₄ Methanol (B129727) 1-Indanol General Knowledge

Direct nucleophilic substitution on the aromatic ring of this compound is generally not feasible due to the electron-rich nature of the benzene (B151609) ring. However, the hydroxyl group can be transformed into a better leaving group to facilitate nucleophilic attack. Conversion of the hydroxyl group to a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base, activates the position for substitution. Subsequent reaction with a variety of nucleophiles, such as amines, halides, or cyanides, can then be employed to introduce new functional groups at the 5-position. It is important to note that such reactions may require harsh conditions and the yields can be variable depending on the nucleophile and the specific substrate.

The phenolic hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives.

Esterification: The formation of an ester can be accomplished by reacting the indanone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is typically high-yielding and provides a straightforward method for introducing a wide range of acyl groups. The resulting esters can serve as protecting groups for the hydroxyl functionality or can be synthesized to modulate the biological activity of the parent molecule.

Hydrolysis: The ester derivatives of this compound can be readily hydrolyzed back to the parent phenol. This can be achieved under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521), is a common method. Acid-catalyzed hydrolysis, using a mineral acid such as hydrochloric acid in an aqueous-organic solvent mixture, is also effective. The ease of hydrolysis depends on the steric and electronic properties of the ester group.

Introduction of Diverse Substituents to the Indanone Core

A key reaction for derivatizing the indanone core at the 2-position is the aldol (B89426) condensation with aromatic aldehydes, which leads to the formation of arylidene indanones. This reaction, also known as the Claisen-Schmidt condensation, involves the reaction of the enolate of this compound with an aldehyde.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The base deprotonates the α-carbon to the carbonyl group, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, the arylidene indanone. A wide variety of substituted benzaldehydes can be used in this reaction, allowing for the synthesis of a large library of derivatives with diverse electronic and steric properties. rsc.org

Table 2: General Conditions for Arylidene Indanone Formation

Indanone Substrate Aldehyde Base Solvent Product Type
1-Indanone Benzaldehyde NaOH or KOH Ethanol (B145695) (E)-2-benzylidene-1-indanone

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that can be used to form carbon-carbon bonds between an organoboron compound and an organic halide or triflate. To apply this methodology to this compound for the introduction of new aryl or heteroaryl substituents on the aromatic ring, the hydroxyl group must first be converted into a triflate (trifluoromethanesulfonate) group.

The 5-hydroxy group can be reacted with triflic anhydride in the presence of a non-nucleophilic base, such as pyridine, to form the corresponding 5-triflyloxy-2-methyl-1-indanone. This triflate is an excellent substrate for Suzuki coupling reactions. In a typical Suzuki reaction, the indanone triflate is reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent and water. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the indanone core, providing a versatile route to complex derivatives. researchgate.netresearchgate.net

Table 3: Key Components of a Typical Suzuki Coupling Reaction

Component Example Role
Aryl/Vinyl Halide or Triflate 5-Bromo-1-indanone Electrophile
Organoboron Reagent Phenylboronic acid Nucleophile
Palladium Catalyst Pd(PPh₃)₄ Catalyst for C-C bond formation
Base K₂CO₃, Cs₂CO₃ Activates the organoboron reagent

Chemoselective Derivatization of Carbonyl Functionalities (e.g., Girard's Reagent)

The carbonyl group at the C-1 position of the indanone ring is a primary site for chemical modification. Chemoselective reactions targeting this ketone are crucial for synthesizing a variety of derivatives. These reactions must proceed without affecting the hydroxyl group on the aromatic ring or the acidic protons on the C-2 position.

One classic method for the selective derivatization of ketones is the use of Girard's reagents (Girard's Reagent T or P). These are cationic hydrazide reagents that react with carbonyl compounds to form water-soluble hydrazones. This reaction is particularly useful for separating ketones from other organic compounds. While no specific studies have been published detailing the reaction of Girard's reagents with this compound, the general mechanism is expected to apply. The reaction would involve the nucleophilic attack of the terminal nitrogen of the Girard's reagent on the electrophilic carbonyl carbon of the indanone, followed by dehydration to form the corresponding hydrazone. This derivative could then be isolated and subsequently hydrolyzed back to the ketone under mild acidic conditions.

Other standard chemoselective carbonyl derivatizations applicable to this scaffold, though not specifically documented for this compound, would include:

Acetal and Ketal Formation: Protection of the carbonyl group through reaction with diols (e.g., ethylene (B1197577) glycol) under acidic catalysis.

Wittig Reaction: Conversion of the carbonyl to an alkene using phosphorus ylides.

Reductive Amination: Transformation of the ketone into an amine via an imine intermediate in the presence of a reducing agent.

These transformations are fundamental in organic synthesis for building molecular complexity from a ketone starting material.

Regioselective Functionalization at Various Positions of the Indanone Ring

The this compound structure presents several positions for regioselective functionalization, primarily on the aromatic ring at positions C-4, C-6, and C-7, and on the aliphatic portion at C-2. The existing hydroxyl and methyl groups significantly influence the regioselectivity of these reactions.

Aromatic Ring Functionalization (Electrophilic Aromatic Substitution):

The hydroxyl group at C-5 is a strong activating group and is ortho-, para- directing. This directing effect would primarily favor electrophilic substitution at the C-4 and C-6 positions. The C-6 position is sterically less hindered than the C-4 position, which is flanked by the fused ring system.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield predominantly 6-halo derivatives. For instance, the synthesis of 4,6-dibromo-5-hydroxy-1-indanone has been reported as an intermediate in the synthesis of 5-hydroxy-1-indanone (B188539), demonstrating the feasibility of halogenation at these positions. beilstein-journals.org

Nitration and Sulfonation: These reactions typically require strong acidic conditions that may not be compatible with the indanone structure, potentially leading to side reactions or decomposition. However, milder nitrating agents could potentially favor substitution at the C-6 position.

Friedel-Crafts Alkylation and Acylation: The strong activating nature of the hydroxyl group can lead to over-alkylation or acylation and complex product mixtures. The Lewis acids used as catalysts can also coordinate with the carbonyl and hydroxyl groups, complicating the reaction.

Control over the regioselectivity in the synthesis of the indanone core itself has been explored. For example, the concentration of polyphosphoric acid (PPA) can influence the position of cyclization, allowing for the selective formation of different isomers of substituted indanones. d-nb.info This principle highlights the importance of reaction conditions in directing functionalization.

Aliphatic Ring Functionalization:

The C-2 position, being alpha to the carbonyl group, possesses acidic protons, making it a site for enolate formation and subsequent reactions.

Alkylation and Acylation: In the presence of a suitable base, the C-2 position can be deprotonated to form an enolate, which can then react with various electrophiles like alkyl halides or acyl chlorides. The presence of the existing methyl group at C-2 means that further alkylation would generate a quaternary carbon center.

Aldol Condensation: The enolate can also react with aldehydes or ketones in an aldol reaction to form β-hydroxy ketone adducts.

The table below summarizes the potential regioselective functionalizations, though it is important to reiterate that these are based on general chemical principles rather than specific reported examples for this compound.

PositionReaction TypeExpected Outcome
C-1 (Carbonyl) Chemoselective DerivatizationFormation of hydrazones, acetals, alkenes, amines
C-2 (Alpha-carbon) Enolate ChemistryAlkylation, Acylation, Aldol reactions
C-4 Electrophilic Aromatic SubstitutionPotential for substitution, but sterically hindered
C-6 Electrophilic Aromatic SubstitutionPreferred site for halogenation, nitration, etc.
C-7 Electrophilic Aromatic SubstitutionLess favored due to directing effects of C-5 hydroxyl

Further research is required to explore and document the specific reactivity and derivatization strategies for this compound to fully understand its chemical behavior and potential applications.

Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Methyl 1 Indanone Analogues

Impact of Hydroxyl Group Position and Methyl Substitution on Biological Activity

The presence and position of hydroxyl and methyl groups on the 1-indanone (B140024) core are critical determinants of biological activity. The hydroxyl group, in particular, is recognized for its ability to improve the pharmacological profile of bioactive compounds, often by forming key hydrogen bond interactions with biological targets. scienceopen.com

In the development of anti-inflammatory 2-benzylidene-1-indanone (B110557) derivatives, a hydroxyl group was strategically placed at the C-6 position of the indanone ring. This modification was a key design element intended to enhance the pharmacological properties of the series. scienceopen.com While direct comparative studies across all positional isomers of hydroxy-2-methyl-1-indanone are limited, the synthesis of various isomers, including 5-hydroxy-1-indanone (B188539), highlights the interest in exploring how the location of this hydrogen-bonding moiety affects activity. nih.govbeilstein-journals.org

Similarly, methyl substitution plays a significant role. The position of the methyl group can influence the molecule's conformation, metabolic stability, and interaction with target proteins. For instance, 7-methyl substituted 1-indanone has been synthesized and utilized as a precursor for more complex ligands. nih.govresearchgate.net Computational studies on 2-methyl- and 3-methyl-indanones have shown that while the position of the methyl group on the cyclopentanone (B42830) ring does not drastically alter the molecule's gas-phase enthalpy of formation, it can introduce subtle electronic and steric changes. mdpi.com The presence of a methyl group at the C-2 position, as in the parent compound of this article, is particularly significant as it creates a stereocenter, a feature with profound pharmacological implications.

Influence of Stereochemistry on Pharmacological Profiles

The introduction of a methyl group at the C-2 position of the 1-indanone scaffold results in a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

While specific studies on the individual enantiomers of 5-Hydroxy-2-methyl-1-indanone were not prevalent in the reviewed literature, research on related chiral indanone analogues provides compelling evidence for the importance of stereochemistry. A study on the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, which also possesses a chiral center on the five-membered ring, demonstrated that the biological activity was highly dependent on the specific stereochemistry of each isomer. tcd.ienih.gov The four prepared stereoisomers showed distinct differences in their ability to inhibit histamine (B1213489) release, with one particular isomer, 1b , proving to be the most active in vivo, exhibiting superior activity to the reference drug disodium (B8443419) cromoglycate. tcd.ienih.gov

This high degree of stereoselectivity underscores the three-dimensional nature of drug-receptor interactions. The precise spatial arrangement of the methyl group and other substituents on the indanone ring dictates how the molecule fits into its biological target's binding site. Consequently, the separation and individual pharmacological evaluation of the enantiomers of any chiral 2-methyl-1-indanone (B98384) derivative are essential for identifying the more active and potentially less toxic enantiomer (the eutomer). The study of methods for the resolution of racemic 2-methyl-1-indanone further highlights the recognized importance of accessing stereochemically pure compounds for pharmacological evaluation. sigmaaldrich.com

Role of Aromatic Ring Substituents on Activity

A systematic study on 6-hydroxy-2-benzylidene-1-indanone derivatives as anti-inflammatory agents provides clear SAR insights. scienceopen.com A series of analogues were synthesized with various substituents on the benzylidene ring (referred to as the A ring in the study), and their ability to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in RAW 264.7 macrophages was evaluated. The results indicated that both the nature and position of the substituents were critical for activity. Notably, compound 4d , featuring a 4-hydroxy and 3-methoxy substitution pattern, emerged as a potent inhibitor. Further optimization led to compound 8f , which showed improved and significant anti-inflammatory effects. scienceopen.com

The following table summarizes the anti-inflammatory activity of selected 6-hydroxy-2-benzylidene-1-indanone derivatives.

CompoundSubstituent (R1)% Inhibition of TNF-α% Inhibition of IL-6
4a 4-OCH375.2167.54
4b 4-OH79.3570.16
4c 3,4-di-OCH378.6268.37
4d 4-OH, 3-OCH383.7369.28
8a 2,4-di-Cl79.1578.36
8f 2-Br, 4,5-di-OCH380.2481.39
Data sourced from a study on anti-inflammatory agents. scienceopen.com

Furthermore, research into functionalizing the 5-position of the indanone ring using Suzuki-Miyaura cross-coupling has produced novel 5-aryl-1-indanone derivatives. researchgate.net This approach allows for the introduction of diverse groups such as phenyl, 4-methoxyphenyl, and 4-ethylphenyl, creating structurally varied compounds with potential applications in medicinal chemistry, including the development of new drug candidates for cancer and Alzheimer's disease. researchgate.net These studies collectively demonstrate that the aromatic ring of the indanone scaffold is highly amenable to substitution, providing a powerful means to fine-tune pharmacological activity.

Conformational Analysis and Scaffold Rigidity Effects on SAR

The 1-indanone structure is characterized by its rigid, bicyclic framework. This conformational constraint is a key feature that significantly influences its SAR. Unlike their more flexible acyclic counterparts, such as chalcones, the five-membered ring of indanone locks the scaffold into a relatively fixed conformation. preprints.org

This rigidity can be advantageous in drug design. By reducing the number of possible conformations a molecule can adopt, it can decrease the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The cyclization of a chalcone (B49325) into an indanone removes the E/Z isomerism around the α,β-double bond and creates a non-planar structure. preprints.org This fixed, three-dimensional shape can mimic a specific bioactive conformation of a more flexible parent molecule. It has been suggested that the constrained indanone frame mimics the s-trans conformation of chalcones, which is considered important for their biological activity. preprints.org

The planarity of the arylidene indanone system, where an aryl group is attached via an exocyclic double bond at the 2-position, allows for effective electronic communication between substituents on the aryl ring and the carbonyl group of the indanone. This planarity is a critical factor influencing the molecule's electronic properties and, consequently, its biological function. The rigid nature of the indanone scaffold ensures that this optimal planar arrangement is maintained.

Comparative SAR with Related Indanone Derivatives (e.g., Chalcone Analogues)

The 1-indanone scaffold is often described as a "rigid cousin" or a "conformationally constrained" analogue of chalcones. preprints.org Chalcones are α,β-unsaturated ketones consisting of two aromatic rings linked by a three-carbon chain, and they exhibit a wide range of biological activities. However, their conformational flexibility and the potential for light-induced cis/trans isomerisation in solution can complicate SAR studies and represent a potential liability for therapeutic development. preprints.org

Transforming a chalcone into an indanone derivative circumvents these issues. The indanone core incorporates the α,β-unsaturated ketone system into a five-membered ring, locking it into a fixed conformation and eliminating the possibility of isomerisation around the double bond. preprints.org This structural modification allows for a more precise probing of the pharmacophore requirements at the target receptor.

SAR studies on indanone-chalcone hybrids have proven to be a fruitful area of research. nih.gov For example, a series of these hybrids were designed and synthesized as inhibitors of human carboxylesterase 2A (hCES2A). The SAR study revealed that specific substitutions on both the indanone and chalcone portions were beneficial for activity. Introduction of a hydroxyl group at the C4' position of the chalcone moiety and an N-alkyl group at the C6 position of the indanone core enhanced inhibitory potency. nih.gov This demonstrates how the two scaffolds can be synergistically combined and optimized.

In another study, various chalcone derivatives containing an indanone moiety were synthesized and evaluated for their antiviral activity. nih.govacs.org Most of the hybrid compounds showed good therapeutic and protective activities, with some being more potent than the reference drug, ningnanmycin. nih.govacs.org These comparative studies show that the rigid indanone scaffold is not only a valuable pharmacophore in its own right but also an effective structural element to incorporate into the design of analogues of other classes of bioactive molecules like chalcones, leading to compounds with improved and distinct pharmacological profiles.

Mechanistic Investigations of Biological Activity in Vitro Studies

Exploration of Molecular Targets and Biochemical Pathways

The indanone nucleus is a versatile scaffold that has been shown to interact with a variety of biological targets implicated in different disease pathologies. nih.gov Research on various indanone derivatives has identified several key molecular targets and biochemical pathways through which these compounds exert their effects.

Prominent among these targets are enzymes critical to neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov By inhibiting these enzymes, indanone derivatives can modulate the levels of essential neurotransmitters. nih.gov The well-known Alzheimer's disease medication, Donepezil, is a notable example of an indanone-derived AChE inhibitor. researchgate.netnih.gov

Furthermore, the indanone structure is a key component in compounds designed to inhibit cyclooxygenase-2 (COX-2), an enzyme central to inflammatory processes. eurekaselect.com Other research has demonstrated that certain indanone derivatives can interfere with the dynamics of cellular microtubules by inhibiting tubulin polymerization, a mechanism crucial for anticancer activity. rsc.orgcimap.res.in Indanone derivatives have also been developed as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, and have shown affinity for misfolded α-synuclein aggregates, which are involved in Parkinson's disease. nih.govnih.gov

Enzyme Inhibition or Activation Mechanisms

In vitro enzymatic assays have been instrumental in elucidating the specific mechanisms by which indanone derivatives inhibit their target enzymes.

Indanone derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Numerous studies have designed and synthesized novel indanone derivatives, demonstrating potent AChE inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range, comparable or even superior to the standard drug Donepezil. nih.govnih.govacs.orgacs.org

For instance, a series of 2-benzylidene-5-methoxy-indan-1-one derivatives linked to various secondary amines showed significant AChE inhibition. nih.gov Molecular docking studies suggest these compounds can bind effectively to amino acid residues within the active site of recombinant human acetylcholinesterase (rhAChE). nih.gov Another study on multitargeting indanone derivatives found that compound 4b inhibits AChE with an IC50 value of 0.78 µM. acs.org

In Vitro Acetylcholinesterase (AChE) Inhibition by Various Indanone Derivatives
CompoundAChE IC50 (µM)Reference
Derivative 5612.30 nih.gov
Derivative 6412.01 nih.gov
Derivative D290.0224 nih.govacs.org
Derivative D280.0248 nih.govacs.org
Compound 4b0.78 acs.org
Donepezil (Reference)0.0201 nih.govacs.org

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. wikipedia.org There are two main isoforms, COX-1 and COX-2. wikipedia.org While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is typically induced during inflammation. wikipedia.org Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with fewer gastrointestinal side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. nih.govwikipedia.org The indanone scaffold has been utilized in the design of such selective COX-2 inhibitors. eurekaselect.com Studies on these derivatives aim to identify compounds that can selectively block the COX-2 enzyme, thereby reducing inflammation. eurekaselect.comresearchgate.net

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov They are formed by the polymerization of α- and β-tubulin heterodimers. nih.gov Disruption of microtubule dynamics is a proven strategy for cancer therapy. nih.gov Certain classes of indanone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. rsc.orgresearchgate.net This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. cimap.res.innih.gov

For example, a gallic acid-based indanone derivative demonstrated an antitubulin effect by inhibiting the tubulin polymerase enzyme. cimap.res.in Another study on 3-arylindanone derivatives identified compound (R)-9k as a potent colchicine binding site inhibitor that inhibited tubulin polymerization more effectively than colchicine itself. rsc.org

In Vitro Tubulin Polymerization Inhibition by Indanone Derivatives
CompoundTubulin Polymerization IC50 (µM)Reference
Chalcone (B49325) oxime derivative 43a1.6 nih.gov
Chalcone derivative 11a4.51 nih.gov
Chalcone derivative 21a8.4 nih.gov
Colchicine (Reference)10.6 nih.gov

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in human skin. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a key target for dermatological and cosmetic applications. nih.gov Several (E)-benzylidene-1-indanone derivatives have been shown to be potent tyrosinase inhibitors. researchgate.net103.247.176

Kinetic analysis of one of the most potent compounds, BID3 , revealed a mixed-type inhibition mechanism with a Ki value of 2.4 µM when L-DOPA was used as the substrate. researchgate.net103.247.176 Molecular docking simulations further suggested that this compound could bind to both catalytic and allosteric sites of the enzyme to inhibit its activity. researchgate.net103.247.176 Research into 4-amino-2',4'-dihydroxyindanone analogues has also yielded potent inhibitors of human tyrosinase (hsTYR). nih.gov

Cellular Mechanisms of Action (In Vitro Cell-Based Assays)

The enzymatic inhibitory activities of indanone derivatives translate into measurable effects at the cellular level, which have been investigated using various in vitro cell-based assays. These assays provide insight into the ultimate cellular fate resulting from the compound's interaction with its molecular target.

In the context of inflammation, 2-benzylidene-1-indanone (B110557) derivatives have been evaluated for their ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines. scienceopen.com For example, certain derivatives significantly inhibited the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in murine peritoneal macrophages (MPMs) and RAW 264.7 macrophages. scienceopen.com Other studies have shown that indanone derivatives can inhibit the production of reactive oxygen species (ROS) in cellular models of inflammation. nih.gov

In cancer cell lines, the cellular mechanism of tubulin polymerization inhibitors has been confirmed. A gallic acid-based indanone derivative was shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in human breast cancer (MCF-7) cells. cimap.res.in Analysis of the DNA content in treated cells showed a concentration-dependent increase in the sub-G0 fraction, which is indicative of apoptosis. cimap.res.in

Furthermore, in studies related to skin hyperpigmentation, potent indanone-based tyrosinase inhibitors have been tested in human melanoma cell lines, such as MNT-1. nih.gov These experiments confirmed that the enzymatic inhibition observed in cell-free assays translates to a reduction in melanin biosynthesis within the cells. nih.govresearchgate.net

Anti-Proliferative Activity and Cell Cycle Modulation

Certain derivatives of 1-indanone (B140024) have demonstrated significant anti-proliferative effects by intervening in the cell cycle. A gallic acid-based indanone derivative, for instance, was shown to inhibit the G2/M phase of the cell cycle in human breast cancer (MCF-7) cells. nih.govcimap.res.in This arrest of the cell cycle at the G2/M phase was also observed in colorectal cancer cell lines (HT-29, COLO 205, and KM 12) treated with an indanone-based thiazolyl hydrazone derivative known as ITH-6. frontiersin.orgnih.gov

The underlying mechanism for this activity is linked to the inhibition of tubulin polymerization. nih.govcimap.res.infrontiersin.org By disrupting the formation of microtubules, which are essential for creating the mitotic spindle, these compounds prevent cells from successfully completing mitosis, thereby halting their proliferation. nih.gov

The table below details the effect of a gallic acid-based indanone derivative on the cell cycle distribution of MCF-7 cells.

Treatment (Concentration)Apoptotic Cells (Sub-G0 Fraction %)G2/M Phase Cells (%)
Control112
Indanone Derivative (10 µg/mL)-17
Indanone Derivative (30 µg/mL)--
Indanone Derivative (100 µg/mL)58-

Data sourced from a study on a gallic acid-based indanone derivative on MCF-7 cells. cimap.res.in

Apoptosis Induction

The arrest of the cell cycle is often a precursor to programmed cell death, or apoptosis. Indanone derivatives that halt cell proliferation at the G2/M checkpoint have also been shown to induce apoptosis. nih.govresearchgate.net Treatment of MCF-7 cells with a gallic acid-based indanone derivative led to a concentration-dependent increase in the sub-G0 DNA fraction, which is a hallmark of apoptotic cells. cimap.res.in At a concentration of 100 µg/ml, this derivative increased the apoptotic cell population to 58%, compared to just 1% in control cells. cimap.res.in

Further mechanistic studies with the indanone derivative ITH-6 revealed that its apoptotic effect is mediated by an increase in reactive oxygen species (ROS) and a corresponding decrease in intracellular glutathione (B108866) (GSH) levels in colorectal cancer cells. frontiersin.orgnih.gov This disruption of the cellular redox balance contributes to the induction of apoptosis. The pro-apoptotic activity is further enhanced by the downregulation of the anti-apoptotic protein Bcl-2. frontiersin.org

Anti-Inflammatory Pathways

Derivatives of 1-indanone have been investigated for their anti-inflammatory properties through various in vitro models. Studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that 2-benzylidene-1-indanone derivatives can effectively inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). scienceopen.comnih.gov This suggests that these compounds can interfere with inflammatory signaling cascades, such as the NF-κB and MAPK pathways. nih.gov

Another demonstrated anti-inflammatory mechanism is the stabilization of cellular membranes. An indanone derivative isolated from the plant Fernandoa adenophylla showed a dose-dependent inhibitory effect on the heat-induced hemolysis of human red blood cells (RBCs). nih.gov By stabilizing the RBC membrane, the compound prevents the release of hemoglobin, a process analogous to the stabilization of lysosomal membranes, which plays a role in the inflammatory response. nih.gov Molecular docking studies further suggest that this activity may be related to binding with inflammatory targets like COX-1 and COX-2. nih.gov

Compound (Concentration)Inhibition of Heat-Induced Hemolysis (%)
Indanone Derivative (10 µM)9.12 ± 0.75
Indanone Derivative (100 µM)72.82 ± 4.36
Diclofenac Sodium (100 µM)85.71

Data from a study on an indanone derivative isolated from Fernandoa adenophylla. nih.gov

Antiviral and Antibacterial Mechanisms

The 1-indanone scaffold is present in compounds with notable antimicrobial activity. beilstein-journals.org Research into a series of aurone (B1235358) and indanone derivatives has shown strong inhibitory action, particularly against Gram-positive bacteria like Staphylococcus aureus. eurekaselect.comnih.gov Structure-activity relationship (SAR) studies from this research indicated that the presence of a hydroxyl group on the indanone ring is beneficial for antibacterial activity. eurekaselect.comnih.gov

The antiviral potential of the indanone scaffold has also been established, with derivatives showing activity against a range of viruses. beilstein-journals.orgresearchgate.net For example, chalcone derivatives incorporating an indanone moiety have demonstrated protective activity against the tobacco mosaic virus (TMV). nih.gov

The table below presents the antibacterial activity of selected indanone derivatives against S. aureus.

Compound IDMinimum Inhibitory Concentration (MIC) in µMMinimum Bactericidal Concentration (MBC) in µM
A6-62.5
A8-62.5
D215.625-
E7-62.5

Data from a study on the antibacterial activity of indanone derivatives against S. aureus. eurekaselect.com

Ligand-Target Interaction Studies (e.g., α-Synuclein Aggregates)

In the context of neurodegenerative diseases, the 1-indanone structure has emerged as a promising scaffold for developing ligands that target misfolded protein aggregates. nih.govresearchgate.net A key pathological hallmark of Parkinson's disease and other α-synucleinopathies is the accumulation of intracellular aggregates of the α-synuclein protein. nih.gov

Rational design and in vitro evaluation of novel 1-indanone derivatives have led to the identification of lead candidates that bind to α-synuclein fibrils with high affinity, exhibiting binding constants (Kd) in the low nanomolar range (e.g., 9.0 nM and 18.8 nM). nih.gov Crucially, these ligands also demonstrate high selectivity, binding to α-synuclein fibrils with over tenfold greater preference compared to other disease-related amyloid proteins, such as amyloid-β (Aβ) and tau fibrils. nih.gov These findings highlight the potential of the 1-indanone framework for creating molecular probes for the detection and study of α-synuclein pathologies. nih.govresearchgate.net

Computational and Theoretical Studies on 5 Hydroxy 2 Methyl 1 Indanone and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These calculations offer profound insights into molecular stability, reactivity, and spectroscopic characteristics.

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. irjweb.com

In studies of indanone derivatives, particularly in the context of developing inhibitors for enzymes like acetylcholinesterase, HOMO and LUMO energies are often calculated as descriptors in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These analyses reveal that the electronic properties of the indanone ring system are crucial for its biological activity. For instance, a QSAR study on indanone-benzylpiperidine inhibitors found that the HOMO energy of the substituted indanone ring was a significant factor in determining inhibitory potency, suggesting that the molecule's electron-donating capability influences its interaction with the biological target. nih.gov The energy gap helps to explain the charge transfer interactions that can occur within the molecule upon excitation. ijesit.com

Table 1: Representative Electronic Descriptors Used in Computational Studies of Indanone Derivatives This table is illustrative, compiled from typical descriptors mentioned in QSAR and electronic structure studies.

DescriptorSymbolSignificanceTypical Application
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating abilityReactivity prediction, QSAR models
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting abilityReactivity prediction, QSAR models
HOMO-LUMO Energy GapΔEReflects chemical reactivity and stabilityPredicting charge transfer, molecular stability
Dipole MomentμMeasures the polarity of the moleculeQSAR models for binding interactions

Molecules containing both proton-donating (e.g., a hydroxyl group) and proton-accepting (e.g., a carbonyl group) moieties in close proximity, such as 7-hydroxy-1-indanone, can undergo a process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, the acidity and basicity of these groups change, facilitating the transfer of a proton within the molecule. This process is often ultrafast and results in the formation of a transient tautomer species with distinct photophysical properties, such as a large Stokes shift in fluorescence. researchgate.net

Computational simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the ESIPT mechanism. nih.gov These simulations can map the potential energy surfaces of the molecule in both its ground and excited states, allowing researchers to calculate the energy barriers for proton transfer. For indanone derivatives, studies have shown that the dynamics and thermodynamics of ESIPT are correlated with the strength of the intramolecular hydrogen bond. researchgate.netrsc.org For example, introducing electron-withdrawing groups can modulate the acidity of the proton-donating group, thereby influencing the ESIPT process. researchgate.net Simulations can validate the ESIPT reaction both thermodynamically and kinetically by showing a significant reduction in the energy barrier for proton transfer in the excited state compared to the ground state. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acs.org It is a cornerstone of structure-based drug design.

For derivatives of 5-Hydroxy-2-methyl-1-indanone, molecular docking is used to investigate how they might bind to the active sites of therapeutic targets. For instance, indanone derivatives have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Docking simulations place the indanone derivative into the crystal structure of the AChE active site to determine the most stable binding conformation (binding mode). nih.gov

The simulation also calculates a score, often expressed as binding affinity or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable ligand-receptor complex. In a study of indanone derivatives as inhibitors of cereblon, a component of an E3 ubiquitin ligase complex, docking simulations identified several compounds with better binding affinities than the known modulator thalidomide. nih.gov

Beyond predicting the binding pose and affinity, docking simulations provide detailed information about the non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For example, in the design of multifunctional anti-Alzheimer's agents, docking studies of novel indanone derivatives revealed specific interactions within the active sites of cholinesterase and monoamine oxidase enzymes. acs.org Similarly, computational studies of indanone derivatives targeting cereblon identified key interactions and demonstrated that some derivatives could form an interaction hotspot on the protein surface. nih.gov Identifying these key residues is crucial for understanding the mechanism of inhibition and for designing new derivatives with improved potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for an Indanone Derivative This table is a representative example based on findings from studies on enzyme inhibitors.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
Acetylcholinesterase (AChE)2-Substituted-1-indanone-9.5Trp84, Tyr334, Phe330π-π stacking, Hydrophobic
Cereblon (CRBN)Indanone Derivative (DHFO)-8.2Trp380, Trp400, His353Hydrogen bonds, Hydrophobic
Monoamine Oxidase-B (MAO-B)2-Benzylidene-1-indanone (B110557)-10.1Tyr435, Gln206, Cys172Hydrogen bonds, π-π stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sigmaaldrich.com This approach is founded on the principle that the activity of a molecule is a direct function of its structural and physicochemical properties. sigmaaldrich.com

For indanone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.gov In these models, a set of related indanone compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) are aligned, and various molecular descriptors (steric, electrostatic, hydrophobic, etc.) are calculated for each. Statistical methods, such as partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed activities.

A successful QSAR model not only predicts the activity of new, untested compounds but also provides visual feedback in the form of contour maps. nih.gov These maps highlight regions around the molecule where modifications are likely to increase or decrease activity. For instance, a CoMFA model for 2-substituted 1-indanone (B140024) derivatives as AChE inhibitors showed that replacing a small protonated nitrogen moiety with a bulkier, more hydrophobic group would likely enhance binding affinity. nih.gov Another QSAR analysis on indanone-benzylpiperidine inhibitors suggested that potency could be more effectively enhanced by substitutions on the indanone ring rather than the benzylpiperidine ring. nih.gov

Table 3: Statistical Parameters for a Typical 3D-QSAR Model of Indanone Derivatives Based on data from CoMFA/CoMSIA studies.

ModelParameterValueSignificance
CoMFAq² (Cross-validated r²)0.784Indicates good internal predictive ability
r² (Non-cross-validated r²)0.974Indicates a strong correlation between predicted and observed activity
CoMSIAq² (Cross-validated r²)0.736Indicates good internal predictive ability
r² (Non-cross-validated r²)0.947Indicates a strong correlation between predicted and observed activity

2D and 3D QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eu Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been employed to study indanone derivatives, particularly in the context of their activity as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. jocpr.comnih.gov

In 2D-QSAR studies of indanone and aurone (B1235358) derivatives, various physicochemical parameters are correlated with biological activity. researchgate.net These parameters, or descriptors, can be broadly categorized into lipophilic, electronic, and steric properties. mlsu.ac.inpharmacareerinsider.com For a series of indanone and aurone derivatives, a statistically significant 2D-QSAR model was developed using sequential multiple linear regression. researchgate.net The key descriptors identified in this model were the Lowest Unoccupied Molecular Orbital (LUMO) energy, molecular diameter, and Gibbs Free Energy (G). jocpr.com The resulting model demonstrated a good correlation coefficient (r) of 0.873, indicating a strong relationship between these descriptors and the AChE inhibitory activity. jocpr.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and the receptor. nih.govnih.gov For a series of 2-substituted 1-indanone derivatives, robust 3D-QSAR models were successfully constructed. nih.gov These models were based on the docked conformations of the compounds within the active site of AChE. nih.gov The statistical significance of these models is summarized in the table below.

QSAR Modelq² (cross-validated r²)r² (non-cross-validated r²)
CoMFA 0.7840.974
CoMSIA 0.7360.947

This table summarizes the statistical validation parameters for CoMFA and CoMSIA models developed for 2-substituted 1-indanone derivatives as AChE inhibitors. nih.gov

The high values of the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²) indicate the high predictive power and robustness of the developed models. nih.gov The contour maps generated from these models revealed that substituting a small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge could enhance the binding affinity. nih.gov

Group-Based QSAR (GQSAR) for Fragment Contributions

This methodology involves dissecting a molecule into its constituent fragments and then developing a QSAR model based on the properties of these fragments. The contribution of each fragment to the biological activity is then determined, providing valuable insights for lead optimization. For instance, in a series of indanone derivatives, a GQSAR approach could be employed to evaluate the relative contributions of the indanone core, the hydroxyl group at the 5-position, the methyl group at the 2-position, and other substituents on the aromatic ring. This would allow for a systematic exploration of the chemical space around the indanone scaffold to identify modifications that are likely to improve potency and selectivity.

Predictive Modeling of Biological Activities

A primary goal of QSAR modeling is the prediction of the biological activity of novel compounds prior to their synthesis and biological testing. bio-hpc.eu The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. nih.gov For the 2D-QSAR model of indanone and aurone derivatives, the model's accuracy was demonstrated by a low standard deviation of estimation and a significance level of over 95%. jocpr.com The model was developed using a training set of 23 compounds and validated with a test set of 9 compounds. researchgate.net

Similarly, the 3D-QSAR models (CoMFA and CoMSIA) for 2-substituted 1-indanone derivatives were validated using an external test set, which confirmed their predictive capabilities. nih.gov The stability of these 3D-QSAR models was further verified using the leave-4-out cross-validation method. nih.gov Such validated models are invaluable in virtual screening campaigns to identify new potential inhibitors from large chemical databases and to guide the design of new derivatives with enhanced biological activity. beilstein-journals.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic behavior of biological macromolecules and their complexes with ligands at an atomic level. nih.gov These simulations have been applied to investigate the interactions of indanone derivatives with their protein targets, providing detailed insights into the stability of the ligand-protein complexes, their conformational dynamics, and the energetics of binding. researchgate.net

Stability Analysis of Ligand-Protein Complexes

MD simulations are frequently used to assess the stability of a ligand-protein complex over time. uobaghdad.edu.iq For indanone derivatives targeting enzymes like acetylcholinesterase, MD simulations can reveal the key interactions that stabilize the ligand in the binding pocket. nih.gov The stability of the complex is often monitored by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. A stable RMSD trajectory over the course of the simulation suggests that the complex has reached a state of equilibrium. Furthermore, analysis of the simulation can identify crucial hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the indanone derivative and specific amino acid residues in the active site, which are critical for stable binding. usm.my

Conformational Dynamics and Fluctuations

Both proteins and ligands are dynamic entities, and their flexibility can play a crucial role in the binding process. nih.govnih.gov MD simulations can capture the conformational dynamics and fluctuations of the indanone-protein complex. researchgate.net Analysis of the root-mean-square fluctuation (RMSF) of individual residues can identify regions of the protein that exhibit significant conformational changes upon ligand binding. This information is vital for understanding the mechanism of inhibition and can reveal allosteric effects where binding at one site influences the conformation and activity at a distant site. The conformational landscape of the ligand within the binding pocket can also be explored to understand its preferred binding modes.

Binding Energy Calculations and Free Energy Perturbations

A critical aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target protein. MD simulations, in conjunction with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used to calculate the binding free energy of ligand-protein complexes. nih.govnih.gov These methods calculate the free energy of the complex, the free protein, and the free ligand in solution, and the binding free energy is then determined by taking the difference. researchgate.net While computationally less demanding than more rigorous methods, MM/PBSA and MM/GBSA provide valuable estimates of binding affinity and can be used to rank a series of compounds. peng-lab.org

For more accurate predictions, alchemical free energy methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be employed. nih.gov These methods involve computationally transforming a ligand into another in a stepwise manner to calculate the free energy difference between them. Although computationally expensive, these methods can provide highly accurate predictions of relative binding affinities, which are invaluable for guiding lead optimization efforts.

In Silico ADMET Prediction as a Research Tool for Drug Design

The virtual assessment of this compound's ADMET characteristics reveals a promising profile for a potential drug candidate. These predictions are generated using widely recognized and validated computational platforms such as SwissADME and pkCSM, which utilize the compound's chemical structure, represented by its SMILES string (CC1CC2=C(C1=O)C=CC(=C2)O), to calculate a range of pharmacokinetic and pharmacodynamic parameters.

Physicochemical Properties and Drug-Likeness

An initial analysis of the physicochemical properties of this compound suggests good potential for oral bioavailability. The compound adheres to established drug-likeness rules, such as Lipinski's Rule of Five, which are empirical guidelines for predicting oral absorption.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueInterpretation
Molecular Weight162.19 g/mol Within the desirable range for oral drugs (<500 g/mol ).
LogP (Octanol/Water Partition Coefficient)1.75Indicates balanced lipophilicity, favorable for membrane permeability.
Hydrogen Bond Donors1Complies with Lipinski's rule (<5).
Hydrogen Bond Acceptors2Complies with Lipinski's rule (<10).
Molar Refractivity46.50Reflects the molecule's polarizability.
Topological Polar Surface Area (TPSA)37.30 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.

Data generated using SwissADME.

Absorption and Distribution

Predictions regarding the absorption and distribution of this compound indicate a high likelihood of gastrointestinal absorption and the potential to cross the blood-brain barrier. These are critical factors for drugs targeting the central nervous system.

Table 2: Predicted Absorption and Distribution Parameters of this compound

ParameterPredicted Value/ClassificationInterpretation
Gastrointestinal AbsorptionHighThe compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesThe compound has the potential to reach targets within the central nervous system.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells, which can enhance its efficacy.
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)0.95Indicates high permeability across the intestinal cell line model.
Human Intestinal Absorption (% Absorbed)94.5%Predicts a high percentage of the compound will be absorbed in the human intestine.

Data for Caco-2 Permeability and Human Intestinal Absorption generated using pkCSM.

Metabolism and Excretion

The metabolic profile of this compound, as predicted by computational models, suggests it is unlikely to be a potent inhibitor of major cytochrome P450 (CYP) enzymes. This is a favorable characteristic, as inhibition of these enzymes can lead to adverse drug-drug interactions.

Table 3: Predicted Metabolism and Excretion Parameters of this compound

ParameterPredicted ClassificationInterpretation
CYP1A2 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2C19 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2C9 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP2D6 InhibitorNoUnlikely to interfere with the metabolism of drugs processed by this enzyme.
CYP3A4 InhibitorNoUnlikely to interfere with the metabolism of the majority of clinically used drugs.
Total Clearance (log ml/min/kg)0.35Provides an estimate of the rate of drug removal from the body.

Data for Total Clearance generated using pkCSM.

Toxicity Predictions

In silico toxicity assessments are a crucial component of the ADMET profile, providing an early warning of potential safety concerns. For this compound, the predictions indicate a low likelihood of mutagenicity or other significant toxicities.

Table 4: Predicted Toxicity Profile of this compound

Toxicity EndpointPredicted ResultInterpretation
AMES ToxicityNon-mutagenicThe compound is not predicted to cause DNA mutations.
hERG I InhibitorNoLow risk of causing cardiac arrhythmias.
HepatotoxicityNoUnlikely to cause liver damage.
Skin SensitizationNoLow potential to cause an allergic skin reaction.

Data generated using pkCSM.

These comprehensive in silico ADMET predictions for this compound provide a strong foundation for its further investigation as a potential therapeutic agent. The favorable predicted properties, including good oral absorption, potential for CNS penetration, and a low toxicity profile, highlight its promise as a lead compound for drug design and development. These computational findings serve as a valuable guide for medicinal chemists in the rational design of novel derivatives with enhanced efficacy and safety.

Advanced Research Applications of 5 Hydroxy 2 Methyl 1 Indanone

Development as Novel Therapeutic Leads for Neurodegenerative Diseases

The indanone scaffold is a key structural motif in the development of multi-targeting ligands for the treatment of complex neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govnih.gov Derivatives of 1-indanone (B140024) are being investigated for their ability to modulate key enzymes and pathways implicated in the pathophysiology of these diseases. nih.govguidechem.com

For Parkinson's disease, research has focused on designing indanone derivatives that can act as dual-targeting ligands, simultaneously inhibiting monoamine oxidase B (MAO-B) and acting as antagonists for the histamine (B1213489) H3 receptor (H3R). nih.gov Inhibition of MAO-B increases the levels of neuroprotective neurotransmitters such as dopamine, while H3R antagonism also contributes to dopaminergic regulation. nih.govnih.gov Studies have shown that compounds with a 2-benzylidene-1-indanone (B110557) core exhibit a preference for MAO-B inhibition along with high affinity for the hH3R. nih.govresearchgate.net

In the context of Alzheimer's disease, indanone derivatives have been designed as multifunctional agents that can inhibit cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), prevent the aggregation of amyloid-beta (Aβ) plaques, and exhibit antioxidant properties. nih.govresearchgate.net The well-established Alzheimer's drug, Donepezil, is itself an indanone derivative, which has spurred significant interest in this chemical class. nih.govguidechem.com Research has demonstrated that certain synthetic indanone derivatives show potent AChE inhibitory activity, with IC50 values in the nanomolar range, comparable to Donepezil. nih.govresearchgate.net Furthermore, these compounds have been found to significantly inhibit the self-assembly of Aβ and promote the disassembly of pre-formed fibrils. nih.gov

Table 1: Selected Indanone Derivatives and their Activity in Neurodegenerative Disease Models

Compound/Derivative Target(s) Key Findings
2-benzylidene-1-indanone derivatives MAO-B / H3R Showed MAO-B preferring inhibition and nanomolar hH3R affinity, suggesting potential for Parkinson's disease therapy. nih.govresearchgate.net
(E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one MAO-B / hH3R Exhibited a high preference for MAO-B inhibition (IC50 = 276 nM) and high affinity for hH3R (Ki = 6.5 nM). nih.govresearchgate.net
Indanone derivatives (unspecified) AChE / Aβ aggregation Demonstrated good inhibitory activity against AChE (nanomolar IC50 values) and significantly inhibited Aβ aggregation (up to 85.5%). nih.govresearchgate.net

Research into Anticancer and Antitumor Agents

The 1-indanone framework is a recognized scaffold in the design of new anticancer and antitumor agents. beilstein-journals.orgnih.gov Derivatives of this structure have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. nih.govrsc.org

One area of investigation involves 2-benzylidene-1-indanones, which have shown potent cytotoxicity against breast, colon, leukemia, and lung cancer cell lines, with IC50 values in the nanomolar range. nih.gov These compounds have also been found to be strong inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov

Another study focused on a series of (Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanone derivatives, which exhibited significant and selective activity against the U-251 glioblastoma cell line. rsc.org Notably, some of these compounds had lower IC50 values than the standard chemotherapy drug temozolomide (B1682018) and were shown to induce apoptosis in cancer cells. rsc.org An important aspect of their mechanism appears to be their ability to chelate metals, particularly iron, which is a crucial property for anticancer agents. rsc.org Furthermore, the synthesis of spiroisoxazoline derivatives containing an indanone bridge has yielded compounds with selective COX-2 inhibitory potency and cytotoxicity, suggesting potential as both anti-inflammatory and anticancer agents. nih.gov

Table 2: Anticancer Activity of Selected Indanone Derivatives

Derivative Class Cancer Cell Line(s) Noteworthy Activity
2-benzylidene-1-indanones Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) Strong cytotoxicity with IC50 values in the range of 10–880 nM; potent inhibition of tubulin polymerization. nih.gov
(Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanones Glioblastoma (U-251) Lower IC50 values than temozolomide; promoted apoptosis and acted as iron chelators. rsc.org
Indanone containing spiroisoxazolines Various Selective COX-2 inhibition and cytotoxicity, suggesting dual anti-inflammatory and anticancer potential. nih.gov

Exploration as Antiviral, Antibacterial, and Anti-inflammatory Agents

The versatile 1-indanone scaffold has been the subject of research for its potential therapeutic benefits as an antiviral, antibacterial, and anti-inflammatory agent. researchgate.netbeilstein-journals.org

In terms of antimicrobial properties, certain series of 1-indanone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. beilstein-journals.org For instance, isoxazole-fused 1-indanones have demonstrated notable antimicrobial activity. beilstein-journals.org

The anti-inflammatory potential of indanone derivatives has been explored through their ability to modulate inflammatory pathways. Research has shown that these compounds can inhibit the production of reactive oxygen species (ROS), which are involved in the activation of the NF-κB pathway and the subsequent upregulation of pro-inflammatory cytokines. nih.gov Specifically, novel 1-indanone derivatives based on the cinnamic acid scaffold have demonstrated the ability to reduce levels of nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in cellular models. nih.gov Similarly, 2-benzylidene-1-indanone derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of IL-6 and TNF-α in macrophages. scienceopen.com An indanone derivative isolated from the plant Fernandoa adenophylla also exhibited dose-dependent inhibition of heat-induced hemolysis of red blood cells, a common assay for anti-inflammatory activity. nih.gov

Utility in the Synthesis of Complex Organic Molecules

The 1-indanone structure serves as a crucial and versatile building block in the field of organic synthesis. beilstein-journals.org Its rigid, bicyclic framework is an important intermediate for the construction of a wide array of more complex molecules, including various natural products and synthetic compounds with significant biological activity. beilstein-journals.orgnih.gov

The synthesis of the indanone core itself can be achieved through several established chemical reactions. The most common of these is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.gov This method allows for the efficient formation of the five-membered cyclopentanone (B42830) ring fused to the aromatic ring. Other synthetic strategies include the Nazarov cyclization, which involves the acid-catalyzed electrocyclization of a divinyl ketone.

Once formed, the 1-indanone scaffold can be readily functionalized. The ketone group and the adjacent methylene (B1212753) groups are reactive sites that allow for a variety of chemical modifications, enabling the synthesis of diverse molecular architectures. For example, the cyclization of Meldrum's acid derivatives provides an efficient route to 2-substituted 1-indanones. orgsyn.org This adaptability makes 1-indanones valuable precursors in the synthesis of pharmaceuticals and other fine organic chemicals. guidechem.com

Potential as Molecular Probes and Sensors

The inherent affinity of the indanone scaffold for various biological targets, particularly enzymes, positions it as a promising candidate for the development of small molecule chemical probes. nih.gov These probes are essential tools in chemical biology for studying the function and activity of enzymes and receptors within complex biological systems.

The strong binding affinity of indanone derivatives to enzymes associated with the pathophysiology of neurological disorders, such as acetylcholinesterase and monoamine oxidases, suggests their potential utility in designing probes to investigate these specific enzyme systems. nih.gov By modifying the indanone core with reporter groups, such as fluorescent tags or photoaffinity labels, researchers could potentially create probes for imaging enzyme activity, determining target engagement of drug candidates, or identifying novel protein-ligand interactions. While this area of research is still emerging for the 5-Hydroxy-2-methyl-1-indanone specific structure, the broader class of indanones presents a viable starting point for the rational design of such molecular tools.

Agricultural Applications (e.g., Insecticides, Herbicides)

Beyond medicine, derivatives of 1-indanone have found applications in the agricultural sector as active ingredients in pesticides. beilstein-journals.orgnih.gov The structural features of the indanone core can be modified to interact with biological targets in insects and weeds, leading to their use as insecticides, fungicides, and herbicides. beilstein-journals.org

A significant example of this application is the role of an indanone derivative in the synthesis of the insecticide indoxacarb. Specifically, 5-Chloro-2-methoxycarbonyl-1-indanone serves as a key intermediate in the manufacturing process of indoxacarb. guidechem.com Indoxacarb is a chiral insecticide, and the synthesis of the biologically active S-enantiomer relies on this indanone precursor. guidechem.com This highlights the importance of the indanone scaffold in creating agrochemicals that are effective in pest management.

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-2-methyl-1-indanone, and what reaction conditions optimize yield?

The compound can be synthesized via base-mediated reactions of halogenated intermediates. For example, 5-hydroxy-1-indanones react with halogenated compounds (e.g., alkyl/aryl halides) in inert solvents like dimethylformamide (DMF) or acetone. Excess halogenated reagent and controlled temperature (room temperature to reflux) are critical to minimize side products. Catalytic bases such as potassium carbonate or triethylamine are typically used .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish the hydroxyl and methyl substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and hydroxyl (-OH). For derivatives, X-ray crystallography may resolve stereochemical ambiguities .

Q. How does the sodium salt form of this compound influence its stability and toxicity?

The sodium salt (C₁₀H₉O₂·Na) exhibits moderate intraperitoneal toxicity (LD₅₀: 670 mg/kg in mice) and decomposes under heat to release irritants. Stability studies recommend storage in anhydrous conditions and avoidance of oxidizing agents. Handling requires PPE (gloves, goggles) and adherence to fume hood protocols .

Q. What are the solubility properties of this compound in common solvents?

The parent compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). Solubility can be enhanced via salt formation (e.g., sodium salt) or derivatization (e.g., esterification) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in spectral data often arise from tautomerism or rotational isomerism. Dynamic NMR experiments (variable-temperature ¹H NMR) or computational modeling (DFT calculations) can identify dominant conformers. Cross-validation with high-resolution MS and 2D NMR (COSY, HSQC) is recommended .

Q. What strategies optimize the regioselective functionalization of this compound?

Directed ortho-metalation (DoM) using lithium amides or protection/deprotection of the hydroxyl group (e.g., silylation) enables regioselective substitution at the 4- or 6-positions. Microwave-assisted synthesis may improve reaction efficiency for electron-deficient aromatic systems .

Q. What computational methods predict the biological activity of this compound analogs?

Molecular docking (AutoDock, Schrödinger Suite) against target proteins (e.g., kinase enzymes) and quantitative structure-activity relationship (QSAR) models can prioritize analogs for synthesis. ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling is critical given the sodium salt’s toxicity .

Q. How does environmental pH affect the stability of this compound in aqueous solutions?

The compound undergoes pH-dependent hydrolysis. Under acidic conditions (pH < 3), the carbonyl group protonates, accelerating ring-opening. At neutral to alkaline pH (7–12), the hydroxyl group deprotonates, enhancing solubility but increasing susceptibility to oxidation. Buffered solutions (pH 5–6) are optimal for long-term storage .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key issues include controlling exothermic reactions during halogenation, minimizing solvent waste (e.g., switching to green solvents like ethanol/water mixtures), and ensuring consistent purity (>98%) via column chromatography or recrystallization. Process analytical technology (PAT) tools monitor real-time reaction progress .

Q. Can this compound serve as a precursor for bioactive heterocycles?

Yes. Its keto-enol tautomerism allows cyclocondensation with amines or hydrazines to form pyrazoles or indenopyridines. These derivatives have shown preliminary activity in anticancer and antimicrobial assays, though further SAR (structure-activity relationship) studies are needed .

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